

# A Comprehensive Technical Guide to the Kinase Inhibitor Fictinib

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Compound of Interest		
Compound Name:	JA397	
Cat. No.:	B10862155	Get Quote

Disclaimer: No public information could be found for a compound designated "**JA397**." The following technical guide has been generated using a fictional molecule, "Fictinib," as a placeholder to demonstrate the requested data structure, experimental protocols, and visualizations. All data presented herein is illustrative.

## **Chemical Properties and Structure of Fictinib**

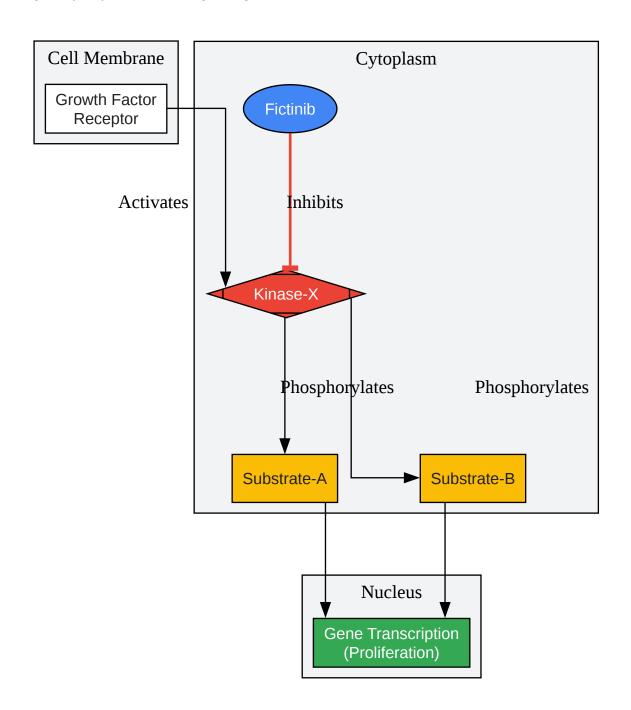
Fictinib is a synthetic, ATP-competitive inhibitor targeting the fictitious oncogenic kinase, Kinase-X. Its chemical properties are optimized for cell permeability and metabolic stability, making it a suitable candidate for further preclinical development.

Property	Value
IUPAC Name	1-(4-(4-acetylpiperazin-1-yl)phenyl)-3-(3-fluoro- 4-methoxyphenyl)urea
Molecular Formula	C20H23FN4O3
Molecular Weight	398.43 g/mol
LogP	2.8
рКа	7.2 (basic)
Solubility (PBS, pH 7.4)	25 μΜ
Chemical Purity (HPLC)	>99.5%



## **Mechanism of Action and Signaling Pathway**

Fictinib selectively inhibits the constitutively active Kinase-X, which is a key driver in a specific subset of treatment-resistant cancers. By binding to the ATP-binding pocket of Kinase-X, Fictinib blocks the downstream phosphorylation of Substrate-A and Substrate-B, thereby inhibiting the pro-proliferative signaling cascade.



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Caption: Fictinib inhibits the Kinase-X signaling pathway.

## **In Vitro Efficacy**

The inhibitory activity of Fictinib was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase Target	IC50 (nM)
Kinase-X	5.2
Kinase-Y	875
Kinase-Z	> 10,000
SRC	1,250
ABL1	2,500

# Experimental Protocols Kinase-X TR-FRET Inhibition Assay

This protocol details the method for determining the IC50 of Fictinib against Kinase-X.

#### A. Materials:

- Recombinant Human Kinase-X (His-tagged)
- Biotinylated peptide substrate (Substrate-A analog)
- LanthaScreen™ Eu-anti-His Antibody
- Alexa Fluor™ 647-Streptavidin
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35
- ATP Solution (10 mM stock)



- Fictinib (10 mM stock in DMSO)
- 384-well, low-volume, black microplates

#### B. Procedure:

- Compound Dilution: Prepare a 10-point serial dilution series of Fictinib in DMSO, starting from a 400 μM stock (4X final concentration).
- Reagent Preparation:
  - Prepare a 4X Kinase-X solution (20 nM) in Assay Buffer.
  - Prepare a 4X Peptide/Antibody solution containing 800 nM biotinylated substrate and 8
     nM Eu-anti-His antibody in Assay Buffer.
  - Prepare a 4X ATP/Streptavidin solution containing 40 μM ATP and 8 nM Alexa Fluor 647-Streptavidin in Assay Buffer.
- Assay Plate Setup:
  - Add 2.5 μL of diluted Fictinib or DMSO (control) to the appropriate wells of the 384-well plate.
  - Add 2.5 μL of the 4X Kinase-X solution to all wells.
  - Add 2.5 μL of the 4X Peptide/Antibody solution to all wells.
  - Incubate for 15 minutes at room temperature.
- Initiate Kinase Reaction:
  - $\circ~$  Add 2.5  $\mu L$  of the 4X ATP/Streptavidin solution to all wells to start the reaction. Final volume is 10  $\mu L.$
  - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition:



- Read the plate on a fluorescence plate reader capable of time-resolved fluorescence (e.g., PHERAstar FS).
- Excitation: 340 nm.
- Emission: 665 nm (acceptor) and 615 nm (donor).
- Data Analysis:
  - Calculate the emission ratio (665 nm / 615 nm).
  - Normalize the data relative to high (DMSO) and low (no enzyme) controls.
  - Plot the normalized response versus the logarithm of Fictinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



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Caption: Workflow for the Kinase-X TR-FRET inhibition assay.

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